N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C21H26N6O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-4-3-15(13-18(17)30-2)7-10-22-21(28)16-8-11-26(12-9-16)20-6-5-19-24-23-14-27(19)25-20/h3-6,13-14,16H,7-12H2,1-2H3,(H,22,28) |
InChI Key |
FBIXODMOGAYBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the starting material. It undergoes carboxamide formation via activation with thionyl chloride (SOCl₂) or carbodiimide coupling agents (e.g., EDC/HOBt). Reaction with ammonia or amines yields the carboxamide.
Table 1: Methods for Piperidine-4-carboxamide Synthesis
Functionalization at the Piperidine Nitrogen
The piperidine nitrogen is alkylated with propargyl bromide or chloroacetyl chloride to introduce a handle for subsequent triazolopyridazine coupling. Optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) is critical.
Synthesis of the Triazolo[4,3-b]pyridazin-6-yl Moiety
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolopyridazine ring is constructed via cyclocondensation of 6-hydrazinylpyridazine with orthoesters or nitriles under acidic conditions (e.g., HCl/EtOH).
Example Reaction:
6-Hydrazinylpyridazine + Trimethyl orthoacetate →Triazolo[4,3-b]pyridazine (Yield: 65–70%).
Alternative Routes via Cycloaddition
1,3-Dipolar cycloaddition between pyridazine-bound azides and alkynes offers regioselective triazole formation. Copper-catalyzed (CuAAC) methods enhance efficiency.
Table 2: Triazolopyridazine Synthesis Methods
| Method | Reagents/Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux | 68% | Moderate | |
| CuAAC | CuI, DIPEA, DMF | 82% | High |
Coupling of Piperidine and Triazolopyridazine Components
Nucleophilic Aromatic Substitution
The piperidine nitrogen attacks electrophilic positions on the triazolopyridazine ring. Optimal conditions include DMF as solvent and NaH as base at 80–100°C.
Reaction Scheme:
Piperidine-4-carboxamide + 6-Chloro-triazolo[4,3-b]pyridazine → Target intermediate (Yield: 60–65%).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) enables C–N bond formation between piperidine and brominated triazolopyridazine. Yields improve with microwave irradiation.
Introduction of the 3,4-Dimethoxyphenethyl Side Chain
Reductive Amination
The primary amine of the piperidine intermediate reacts with 3,4-dimethoxyphenylacetaldehyde via reductive amination (NaBH₃CN, MeOH). Excess aldehyde drives the reaction to completion.
Optimization Data:
-
Solvent: MeOH > THF (yield increase from 70% to 85%).
-
Reducing Agent: NaBH₃CN > NaBH₄ (selectivity for secondary amine).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 3: Solvent Screening for Coupling Reactions
| Solvent | Temperature (°C) | Yield | Purity |
|---|---|---|---|
| DMF | 100 | 65% | 92% |
| DMSO | 90 | 58% | 88% |
| NMP | 110 | 70% | 95% |
Catalytic Systems
Pd-based catalysts (e.g., Pd(OAc)₂) with biphenyl ligands enhance coupling efficiency. Additives like Cs₂CO₃ improve base solubility.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Yields a carboxylic acid and 2-(3,4-dimethoxyphenyl)ethylamine.
-
Basic Hydrolysis : Produces a carboxylate salt under alkaline conditions.
| Reaction Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid + amine | Requires prolonged heating for complete conversion |
| 2M NaOH, 60°C, 4h | Carboxylate salt | Faster in polar aprotic solvents |
Oxidation Reactions
The triazolo-pyridazine moiety is susceptible to oxidation. For instance:
-
Oxidation of Pyridazine Ring : Forms N-oxide derivatives under mild oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
-
Methoxy Group Oxidation : Demethylation of dimethoxyphenyl groups using strong oxidants (e.g., BBr₃) generates catechol derivatives.
| Oxidation Target | Reagent | Outcome |
|---|---|---|
| Pyridazine | mCPBA | Triazolo-pyridazine N-oxide |
| Methoxy groups | BBr₃ | Catechol intermediates |
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation or acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride introduces acetyl groups at the piperidine nitrogen.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF, 50°C |
| Acylation | AcCl | Pyridine, RT |
Coupling Reactions
The triazole ring facilitates metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄.
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies triazole substituents.
| Coupling Type | Catalyst | Applications |
|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Biaryl derivative synthesis |
| CuAAC | CuSO₄/NaAsc | Triazole functionalization |
Reduction Reactions
Selective reductions are observed in the pyridazine ring:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyridazine to a tetrahydropyridazine derivative.
-
NaBH₄-Mediated Reduction : Targets carbonyl groups in modified analogs.
| Reducing Agent | Target Site | Outcome |
|---|---|---|
| H₂/Pd-C | Pyridazine | Partially saturated ring |
| NaBH₄ | Carboxamide (if modified) | Alcohol formation |
Photochemical Reactions
The dimethoxyphenyl group undergoes photooxidation under UV light (λ = 254 nm), forming quinone-like structures. This reactivity is exploited in prodrug activation studies.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 (stomach) | 2.3h | Carboxamide hydrolysis |
| 7.4 (blood) | >24h | Minimal degradation |
Key Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring participates in electrophilic substitutions at the N2 position due to electron-rich nitrogen atoms.
-
Piperidine Flexibility : The chair conformation of the piperidine ring enhances steric accessibility for nucleophilic attacks.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyridazine-piperidine carboxamides. Key structural analogs and their comparative attributes are summarized below:
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Insights
Substituent Effects on Target Affinity: The 3,4-dimethoxyphenethyl group in the target compound may confer enhanced solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ). Trifluoromethyl substituents (e.g., in ) increase metabolic stability and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility relative to methoxy derivatives.
Triazolopyridazine Core Modifications: The 3-isopropyl variant in introduces steric bulk, which might hinder binding to flat interaction surfaces (e.g., bromodomains) but enhance selectivity for kinases requiring deeper hydrophobic pockets. Bivalent compounds like AZD5153 use extended linkers to engage two bromodomains simultaneously, achieving sub-100 nM potency. The target compound’s monovalent design may favor selectivity over potency.
Biological Activity :
- While direct data for the target compound is absent, analogs like AZD5153 demonstrate that triazolopyridazines with methoxy or trifluoromethyl groups exhibit strong BET inhibition .
- Fluorophenyl derivatives (e.g., ) are often explored for CNS targets due to fluorine’s ability to modulate pharmacokinetics without steric interference.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, and how can they be addressed methodologically?
- Answer : The synthesis involves coupling the triazolopyridazine core with the piperidine-4-carboxamide and 3,4-dimethoxyphenethyl moieties. Key challenges include regioselective functionalization of the triazolopyridazine ring and ensuring stereochemical fidelity during piperidine substitution. A stepwise approach using Buchwald-Hartwig amination for triazolopyridazine derivatization, followed by carboxamide coupling via HATU/DIPEA activation, is recommended. Purification via preparative HPLC with C18 columns ensures high purity (>95%) .
Q. What is the hypothesized mechanism of action for this compound, and how can its target engagement be validated experimentally?
- Answer : The compound is structurally analogous to bivalent BET bromodomain inhibitors (e.g., AZD5153), suggesting dual binding to BRD4 BD1 and BD2 domains. Validate target engagement using:
- Cellular assays : Measure suppression of oncogenes (e.g., c-Myc) via qRT-PCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia).
- Biophysical assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to recombinant BRD4 bromodomains .
Q. What strategies are recommended for optimizing physicochemical properties (e.g., solubility, logP) while maintaining potency?
- Answer : Balance lipophilicity and aqueous solubility by:
- Introducing polar substituents (e.g., methoxy groups on the phenethyl moiety) to reduce logP.
- Using salt forms (e.g., hydrochloride) to enhance solubility.
- Employing parallel medicinal chemistry (PMC) to screen analogs with modified piperidine substituents. Monitor solubility via shake-flask assays and potency via BRD4 inhibition IC50 values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro BRD4 inhibition data and in vivo tumor efficacy for this compound?
- Answer : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Address this by:
- PK/PD modeling : Measure plasma exposure (AUC, Cmax) and correlate with tumor c-Myc suppression.
- Proteomics profiling : Use mass spectrometry to identify off-target interactions.
- Tissue distribution studies : Quantify compound levels in tumors versus plasma via LC-MS/MS. Adjust dosing regimens (e.g., QD vs. BID) to maintain target coverage .
Q. What computational methods are effective in predicting binding modes of this compound to BRD4 bromodomains?
- Answer : Combine molecular docking (e.g., GOLD or Glide) with molecular dynamics (MD) simulations.
- Docking : Use the BRD4 BD1/BD2 crystal structures (PDB: 5U0F) to predict binding poses. Prioritize analogs with high GOLD scores (>80) for synthesis .
- MD simulations : Run 100-ns trajectories to assess stability of acetyl-lysine pocket interactions (e.g., Asn140 hydrogen bonding). Validate with mutagenesis studies (e.g., Asn140Ala) .
Q. How can researchers address metabolic instability observed in preclinical studies of this compound?
- Answer : Identify metabolic soft spots via:
- Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-HRMS. Common sites include oxidation of the triazolopyridazine ring or O-demethylation of the 3,4-dimethoxyphenyl group.
- Structural modifications : Introduce deuterium at labile C-H bonds or replace methoxy groups with bioisosteres (e.g., trifluoromethyl). Validate stability in hepatocyte assays .
Methodological Considerations
Q. What in vitro and in vivo models are most appropriate for evaluating the therapeutic potential of this compound?
- Answer :
- In vitro : Use BET-dependent cancer lines (e.g., MV4-11, HL-60) for IC50 determination. Include a counter-screen against non-BET bromodomains (e.g., BRD9) to assess selectivity .
- In vivo : Employ xenograft models (e.g., subcutaneous MV4-11 in NSG mice) with bioluminescent imaging to monitor tumor regression. Dose orally at 10–50 mg/kg BID and compare to AZD5153 as a positive control .
Q. How should researchers design structure-activity relationship (SAR) studies to improve the compound’s therapeutic index?
- Answer : Focus on three regions:
Triazolopyridazine core : Test substituents at C3/C6 for BRD4 affinity.
Piperidine-4-carboxamide : Explore spirocyclic or fluorinated analogs to enhance CNS penetration.
3,4-Dimethoxyphenethyl : Replace methoxy groups with halogenated or heteroaromatic rings to reduce CYP-mediated metabolism. Use multiparameter optimization (MPO) scores to rank analogs .
Data Contradiction Analysis
Q. How to interpret conflicting data between high BRD4 binding affinity (nM range) and moderate cellular potency (μM range)?
- Answer : This may reflect poor cell permeability or efflux by transporters (e.g., P-gp). Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
